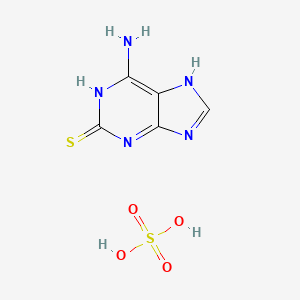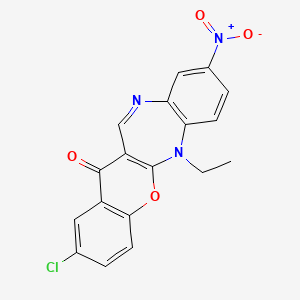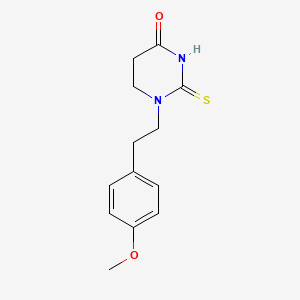
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves the reaction of adenine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of adenine with thiourea in the presence of a strong acid, such as sulfuric acid, to yield the desired thione derivative . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the thione group at the 2-position of the adenine ring.
Industrial Production Methods
Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
1,7-Dihydro-2H-adenine-2-thione sulfate has several scientific research applications, including:
作用機序
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with molecular targets such as nucleic acids and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function . This interaction can affect various biological pathways, including DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
2-Thioadenine: A closely related compound with similar chemical properties and applications.
6-Thioguanine: Another thione derivative of a purine base, used as a chemotherapeutic agent.
2-Mercaptoadenine: A thiol derivative of adenine with distinct chemical reactivity.
Uniqueness
1,7-Dihydro-2H-adenine-2-thione sulfate is unique due to its specific thione substitution at the 2-position of the adenine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
6281-92-1 |
|---|---|
分子式 |
C5H7N5O4S2 |
分子量 |
265.3 g/mol |
IUPAC名 |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChIキー |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















